CID 101332023

Description

Historical Evolution of Organolead Compounds Research

The study of organolead compounds dates back to the mid-19th century, a period of significant advancement in the broader field of organometallic chemistry. The first synthesis of an organolead compound, hexaethyldilead, was reported in 1853 by the German chemist Carl Jacob Löwig. This discovery laid the groundwork for future explorations into the synthesis and reactivity of compounds containing a direct carbon-lead bond.

Early research in the late 19th and early 20th centuries focused on the synthesis of various tetraalkyl and tetraaryl lead derivatives. However, the field experienced a surge in interest with the discovery of the antiknock properties of tetraethyllead (B6334599) (TEL) in the 1920s. While this application drove industrial-scale production and extensive toxicological studies, academic research continued to delve into the fundamental chemistry of these compounds. The development of new synthetic methodologies, such as the use of Grignard reagents and organolithium compounds, facilitated the preparation of a wide array of organolead structures, including unsymmetrical derivatives. Post the era of leaded gasoline, research has shifted towards understanding the environmental fate of organolead compounds and exploring their utility in organic synthesis, albeit on a much smaller and more controlled scale due to their inherent toxicity.

Academic Significance of Plumbane (B1204880), tetrabutyl- in Main Group Organometallic Chemistry

Within the realm of academic research, Plumbane, tetrabutyl- serves as a crucial model compound for investigating the properties and reactivity of tetraorganoplumbanes. Its well-defined structure, with four identical butyl groups, simplifies the interpretation of experimental data and computational models.

One of the key areas of its academic significance is in the study of reaction mechanisms. Tetrabutylplumbane is employed to explore nucleophilic substitution reactions at the lead center, where the butyl groups can be displaced by other organic or inorganic ligands. smolecule.com These studies provide valuable insights into the factors governing the reactivity of the lead-carbon bond, such as steric hindrance and the electronic nature of the incoming nucleophile.

Furthermore, Plumbane, tetrabutyl- is utilized in comparative studies across the Group 14 elements. By comparing its properties and reactivity with its lighter congeners, tetrabutylsilane, tetrabutylgermane, and tetrabutylstannane, researchers can elucidate the periodic trends in bond strengths, bond lengths, and reactivity. These comparisons are fundamental to developing a comprehensive understanding of the structure-property relationships within main group organometallic chemistry. Its predictable behavior and well-characterized spectroscopic data also make it a useful standard in analytical and environmental studies for the detection and quantification of organolead species.

Theoretical Foundations of Lead-Carbon Bonding in Tetraorganoplumbanes

The nature of the lead-carbon (Pb-C) bond in tetraorganoplumbanes like Plumbane, tetrabutyl- is a subject of significant theoretical interest. The Pb-C bond is considerably weaker and longer than the carbon-carbon bond and the bonds of carbon with lighter Group 14 elements (Si, Ge, Sn). This is a direct consequence of the larger atomic radius of lead and the poorer overlap between the carbon 2sp³ hybrid orbitals and the larger, more diffuse 6sp³ hybrid orbitals of the lead atom.

A crucial aspect influencing the properties of the Pb-C bond is the role of relativistic effects. Due to the high nuclear charge of the lead atom, its inner electrons travel at speeds approaching the speed of light, leading to significant relativistic corrections. These effects cause a contraction and stabilization of the s-orbitals (and to a lesser extent, the p-orbitals) and an expansion and destabilization of the d- and f-orbitals. This relativistic contraction of the 6s orbital contributes to the "inert pair effect," which is more pronounced in inorganic lead(II) compounds. In tetravalent organolead compounds, while the 6s orbital is still significantly stabilized, it is actively involved in bonding. However, these relativistic effects modulate the bond strength and length in ways that are not captured by non-relativistic quantum chemical calculations.

Computational studies, often employing density functional theory (DFT), are essential tools for understanding the electronic structure and bonding in tetraorganoplumbanes. These studies can calculate bond dissociation energies, vibrational frequencies, and electron density distributions, providing a detailed picture of the covalent yet polar nature of the Pb-C bond. The polarity arises from the difference in electronegativity between carbon and lead, leading to a partial positive charge on the lead atom and partial negative charges on the carbon atoms.

Data Tables

Physicochemical Properties of Plumbane, tetrabutyl-

| Property | Value |

| IUPAC Name | tetrabutylplumbane |

| CAS Number | 1920-90-7 |

| Molecular Formula | C₁₆H₃₆Pb |

| Molecular Weight | 435.67 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.324 g/cm³ |

| Boiling Point | 140 °C at 1 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data of Plumbane, tetrabutyl-

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the butyl group protons, typically with chemical shifts influenced by the electropositive lead atom. The signals for the α-CH₂ protons are the most downfield, followed by the other methylene (B1212753) and methyl protons. |

| ¹³C NMR | The carbon NMR spectrum displays distinct resonances for the four different carbon atoms of the butyl group. The chemical shift of the α-carbon is significantly affected by the lead atom. |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375 and 1465 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum typically shows the molecular ion peak (M⁺) and a characteristic fragmentation pattern involving the loss of butyl radicals. The isotopic pattern of lead is also observable. |

Structure

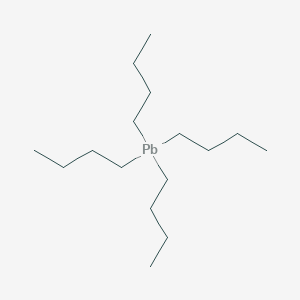

2D Structure

Properties

CAS No. |

1920-90-7 |

|---|---|

Molecular Formula |

C16H36Pb |

Molecular Weight |

435 g/mol |

IUPAC Name |

tetrabutylplumbane |

InChI |

InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*1,3-4H2,2H3; |

InChI Key |

KDQHJGWPOQNCMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Pb](CCCC)(CCCC)CCCC |

Other CAS No. |

1920-90-7 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Plumbane, Tetrabutyl and Its Analogues

Classic Synthetic Pathways to Plumbane (B1204880), tetrabutyl-

The synthesis of symmetrical tetraalkyllead compounds, such as tetrabutylplumbane, has historically relied on a few robust and well-established methods. The most prominent of these is the Grignard reaction, a cornerstone of organometallic synthesis. wikipedia.orgchemeurope.com This pathway involves the reaction of a lead(II) salt, typically lead(II) chloride (PbCl₂), with an excess of a butyl Grignard reagent, butylmagnesium bromide (BuMgBr). smolecule.com The Grignard reagent, acting as a nucleophilic source of butyl groups, alkylates the lead center. An excess of the alkylating agent is necessary to drive the reaction to completion, forming the tetra-substituted product.

Another classic approach involves the use of organolithium reagents. In this method, butyl lithium (BuLi) is reacted with a lead(II) source, such as lead(II) hydride, in an inert atmosphere to yield tetrabutylplumbane. smolecule.com The high reactivity of organolithium compounds makes this an effective, albeit sensitive, method for the formation of carbon-lead bonds. A third, less common, classic method is the reduction of other organolead compounds using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com

These foundational methods are summarized in the table below.

Table 1: Classic Synthetic Routes to Plumbane, tetrabutyl-

| Method | Reactants | General Reaction | Reference |

|---|---|---|---|

| Grignard Reaction | Lead(II) Chloride, Butylmagnesium Bromide | 2 PbCl₂ + 4 BuMgBr → (C₄H₉)₄Pb + Pb + 2 MgCl₂ + 2 MgBr₂ | wikipedia.orgsmolecule.com |

Contemporary Synthetic Strategies for Organolead(IV) Compounds Utilizing Plumbane, tetrabutyl- as a Precursor

While classic methods focus on creating tetrabutylplumbane, contemporary strategies often utilize it as a starting material to generate a variety of other organolead(IV) compounds. Its role as a reagent is pivotal in expanding the scope of organolead chemistry. smolecule.com

A significant strategy is the redistribution reaction , also known as the Kocheshkov redistribution. This equilibrium-driven process involves the exchange of organic groups between tetraalkyllead compounds or between a tetraalkyllead and a lead(IV) salt. acs.orgcdnsciencepub.com For example, reacting tetrabutylplumbane ((C₄H₉)₄Pb) with another tetraalkyllead like tetramethylplumbane ((CH₃)₄Pb) in the presence of a catalyst can lead to a statistical mixture of mixed alkyllead compounds, such as butyltrimethylplumbane, dibutyldimethylplumbane, and tributylmethylplumbane. acs.orgnih.gov

This reaction provides a pathway to unsymmetrical tetraorganolead compounds that are otherwise difficult to synthesize directly. The process is typically catalyzed by Lewis acids or organometallic halides. cdnsciencepub.com

Another important contemporary application is in transmetalation reactions . Organolead compounds are more reactive than their organotin counterparts and can be used to synthesize sterically hindered biaryls. wikipedia.orgchemeurope.com While this is more common for aryl and vinyl organoleads, the principle of transferring an organic group from lead to another metal is a key synthetic strategy. Tetrabutylplumbane can act as a butylating agent, transferring a butyl group to other substrates, thereby generating a new organolead(IV) species, typically a tributylplumbyl salt. google.comvulcanchem.com

Controlled Ligand Exchange Reactions for Functionalized Plumbane Derivatives

The four butyl groups in tetrabutylplumbane are bound to the lead atom via relatively weak C–Pb bonds, which can be cleaved selectively. wikipedia.org This reactivity is exploited in controlled ligand exchange reactions to produce functionalized plumbane derivatives, most notably organolead(IV) halides and carboxylates. These derivatives, such as tributyllead chloride ((C₄H₉)₃PbCl) or tributyllead acetate (B1210297) ((C₄H₉)₃PbOAc), are highly valuable as versatile synthetic intermediates.

The most direct method for this transformation is a controlled redistribution reaction between tetrabutylplumbane and a lead(IV) salt. For instance, reacting one equivalent of tetrabutylplumbane with one equivalent of lead tetraacetate (Pb(OAc)₄) can be controlled to yield two equivalents of dibutyllead diacetate ((C₄H₉)₂Pb(OAc)₂). A similar reaction with lead(IV) chloride (PbCl₄) would yield dibutyllead dichloride ((C₄H₉)₂PbCl₂).

A more common and controlled reaction involves the cleavage of a single C-Pb bond from tetrabutylplumbane using a protic acid or an electrophile. For example, reaction with hydrogen chloride (HCl) can produce tributyllead chloride and butane. These tributyllead derivatives can then undergo further salt metathesis or nucleophilic substitution reactions to introduce a wide array of functional groups. smolecule.commdpi.com

Table 2: Synthesis of Functionalized Plumbane Derivatives from Tetrabutylplumbane

| Target Compound Type | Reaction | General Equation |

|---|---|---|

| Organolead Halides | Electrophilic Cleavage | (C₄H₉)₄Pb + HX → (C₄H₉)₃PbX + C₄H₁₀ (X = Cl, Br) |

| Organolead Carboxylates | Redistribution | (C₄H₉)₄Pb + Pb(OAc)₄ → 2 (C₄H₉)₂Pb(OAc)₂ |

Stereoselective Synthesis of Related Organolead Compounds

Stereochemistry in organolead chemistry can be considered in two main contexts: reactions at a chiral center attached to the lead atom, and the use of organolead reagents to induce stereoselectivity in other molecules. While the synthesis of tetrabutylplumbane itself is not a stereoselective process, related organolead compounds are key players in stereocontrolled reactions.

Chiral organolead compounds of the type R¹R²R³Pb-X can exist, but their stereochemical stability and synthesis are complex. researchgate.net More developed is the use of achiral organolead reagents to control the formation of new stereocenters in organic substrates.

A notable example is the stereodivergent synthesis of 1,2-diols using α-alkoxy organolead compounds. In this strategy, the reaction of an α-alkoxy organolead reagent with an aldehyde can produce either the syn- or anti-1,2-diol with high selectivity, depending on the choice of Lewis acid catalyst. This demonstrates remarkable external control over the stereochemical outcome of the reaction.

Table 3: Stereodivergent Diol Synthesis Using α-Alkoxy Organolead Reagents

| Aldehyde | Organolead Reagent | Lewis Acid | Major Product | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| Benzaldehyde | α-Methoxybutyllead | TiCl₄ | syn-1,2-diol | >99:1 |

| Benzaldehyde | α-Methoxybutyllead | Bu₂BOTf / i-Pr₂NEt | anti-1,2-diol | 1:99 |

| Cyclohexanecarboxaldehyde | α-Methoxybutyllead | TiCl₄ | syn-1,2-diol | >99:1 |

This powerful methodology highlights how organolead compounds, which can be derived from precursors like tetrabutylplumbane, serve as sophisticated tools for achieving high levels of stereocontrol in modern organic synthesis.

Chemical Reactivity and Mechanistic Studies of Plumbane, Tetrabutyl

Fundamental Reactivity of the Lead-Carbon Bond in Plumbane (B1204880), tetrabutyl-

The reactivity of tetrabutylplumbane is fundamentally governed by the characteristics of the lead-carbon (Pb-C) bond. As a member of Group 14, lead is tetravalent in most of its organometallic compounds, including tetrabutylplumbane. wikipedia.org The Pb-C bond is notably weak and has a considerable bond length compared to carbon's bonds with other Group 14 elements like silicon or tin. wikipedia.orgchemeurope.com For instance, the C–Pb bond in the related compound tetramethyllead (B1204573) is 222 picometers (pm) long. wikipedia.orgchemeurope.com This inherent weakness is a primary factor in its chemical behavior.

The polarity of the Pb-C bond, which influences its susceptibility to ionic reactions, is determined by the electronegativity difference between lead and carbon. The electronegativity of carbon is approximately 2.55 on the Pauling scale, while lead's is about 2.33. The small difference (≈0.22) results in a bond with low polarity, often considered nonpolar covalent. pressbooks.pub This low polarity means that reactions involving heterolytic cleavage are less common than homolytic cleavage unless facilitated by strong electrophiles or specific solvent conditions.

Table 1: Comparative Properties of Group 14 Carbon Bonds

| Bond | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) | Electronegativity Difference (Pauling) | Bond Type |

|---|---|---|---|---|

| C-Si | 186 | 323 | ~0.65 | Polar Covalent |

| C-Sn | 214 | 297 | ~0.59 | Polar Covalent |

| C-Pb | 222 | ~204 | ~0.22 | Nonpolar Covalent |

Data for tetramethyltin (B1198279) and tetramethyllead used for comparison. wikipedia.orgchemeurope.com

Homolytic Cleavage Processes and Radical Pathway Investigations

Due to the low bond dissociation energy of the lead-carbon bond, tetrabutylplumbane readily undergoes homolytic cleavage, where the bond breaks symmetrically to produce a tributylplumbyl radical (•PbBu₃) and a butyl radical (•C₄H₉). wikipedia.orgchemeurope.com This process can be initiated by heat or light.

Thermal Decomposition: Tetraalkyllead compounds are known to decompose upon heating. For example, tetramethyllead begins to decompose at approximately 100-110°C, and tetraethyllead (B6334599) can decompose with explosive violence at temperatures above 80-100°C. nih.govnih.gov If confined, rapid thermal decomposition can lead to explosions. nih.gov This tendency to generate radicals upon heating was the basis for the use of tetraethyllead as an anti-knock agent in gasoline, where its role was to act as a radical initiator to control combustion. wikipedia.orgchemeurope.comacs.org Tetrabutylplumbane is expected to exhibit similar, though not identical, thermal instability. The decomposition of higher tetraalkyllead compounds can sometimes be explosive, especially during distillation. chiba-u.jp

Photolytic Decomposition: Tetraalkyllead compounds are also sensitive to light. They can undergo rapid photolytic decomposition, particularly in the atmosphere, breaking down into radical species. nih.govindustrialchemicals.gov.au The primary degradation in the atmosphere for compounds like tetraethyllead is through photo-oxidation and direct photolysis, with calculated half-lives on the order of hours. industrialchemicals.gov.au This photochemical reactivity is a significant pathway for the environmental degradation of these compounds. industrialchemicals.gov.auexlibrisgroup.com

Table 2: Decomposition Data for Selected Tetraalkyllead Compounds

| Compound | Decomposition Temperature (°C) | Decomposition Products |

|---|---|---|

| Tetramethyllead | ~100-110 | Lead, Methyl Radicals |

| Tetraethyllead | ~80-110 (can be explosive) | Lead, Ethyl Radicals, Triethyllead (B1240127) |

Data sourced from PubChem and other chemical databases. nih.govnih.gov

Heterolytic Reactions and Ionic Intermediate Characterization

While homolytic cleavage is dominant, tetrabutylplumbane can also participate in heterolytic reactions, where the Pb-C bond breaks asymmetrically to form ions. These reactions typically require the presence of polar reagents or catalysts.

In aqueous environments, tetraalkyllead compounds can undergo hydrolysis to form ionic trialkyllead compounds (R₃Pb⁺). industrialchemicals.gov.au This process is often followed by further degradation to dialkyllead (R₂Pb²⁺) and eventually inorganic lead compounds. industrialchemicals.gov.au For example, tetraethyllead in water degrades to the triethyllead cation. industrialchemicals.gov.au

The reaction of tetraalkyllead compounds with strong electrophiles is a key heterolytic pathway. Halogens and their compounds, such as iodine monochloride (ICl), react with tetraalkylleads to cleave the Pb-C bond, yielding dialkyllead ions (R₂Pb²⁺) and alkyl halides. psu.edu The reaction with dinitrogen tetroxide (N₂O₄) also produces ionic crystalline compounds. pw.edu.pl These reactions proceed through intermediates where the lead atom is attacked by the electrophile, leading to the departure of a carbanion equivalent, which is then captured.

The resulting organolead cations, such as the dibutyllead ion (Bu₂Pb²⁺), can be characterized by various analytical methods. These ionic intermediates are generally more stable in polar solvents which can solvate and stabilize the charged species. industrialchemicals.gov.au

Transmetallation Chemistry with Plumbane, tetrabutyl-

Transmetallation is a characteristic reaction of organolead compounds, involving the transfer of an organic group (in this case, a butyl group) from lead to another metal. wikipedia.orgchemeurope.comwikipedia.org The general form of this reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

In the context of tetrabutylplumbane (Bu₄Pb), a typical reaction would involve its interaction with a salt or complex of another metal (M'), leading to the formation of a new organometallic species of M' and a lead salt.

Bu₄Pb + M'Xₙ → BuₙM'Xₘ + Bu₄₋ₙPbXₙ

The driving force for transmetallation is often the formation of a more thermodynamically stable organometallic compound or a more stable salt. wikipedia.org This is generally favored when the receiving metal is more electropositive than lead, or when a particularly stable product is formed. Organolead compounds are known to be more reactive in these coupling reactions than their organotin counterparts, allowing for the synthesis of sterically hindered compounds. chemeurope.com A well-documented example of this type of reaction is the transmetallation between organolead compounds and boronic acids. wikipedia.orgchemeurope.com

Influence of Solvent Polarity on Reaction Kinetics and Mechanisms

The choice of solvent can profoundly influence the rate and mechanism of reactions involving tetrabutylplumbane by stabilizing or destabilizing reactants, products, and, most importantly, transition states. wikipedia.orgrsc.org

For heterolytic reactions , which involve the formation of charged intermediates or transition states, solvent polarity is a critical factor. According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where charge is developed or becomes more concentrated in the transition state compared to the reactants. wikipedia.org For example, the cleavage of the Pb-C bond by an electrophile, which proceeds through a polar transition state and forms ionic intermediates like Bu₃Pb⁺, would be significantly faster in a polar solvent (e.g., dimethyl sulfoxide, water) than in a nonpolar solvent (e.g., hexane). wikipedia.orgnih.gov The polar solvent stabilizes the forming charges, lowering the activation energy of the reaction. nih.gov

For homolytic reactions , such as thermal decomposition into radicals, the influence of solvent polarity is generally much less pronounced. Radical species are uncharged, and the transition states leading to their formation have little to no charge separation. Therefore, a change in solvent polarity is expected to have a minimal effect on the rates of these reactions. wikipedia.org

Studies on the iodinolysis of tetraalkylleads have specifically highlighted the role of the solvent in these reactions, indicating that solvent effects are a key area of investigation for understanding their reactivity. exlibrisgroup.com

Table 3: Dielectric Constants of Common Solvents

| Solvent | Dielectric Constant (ε) at 25°C | Polarity |

|---|---|---|

| Hexane | 1.88 | Nonpolar |

| Benzene | 2.27 | Nonpolar |

| Dichloromethane | 8.93 | Polar Aprotic |

| Acetone | 20.7 | Polar Aprotic |

| Acetonitrile | 37.5 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic |

| Water | 80.1 | Polar Protic |

Data illustrates the range of solvent polarities. wikipedia.org

Lewis Acidity and Basicity Effects on Plumbane, tetrabutyl- Reactivity

The lead atom in tetrabutylplumbane can exhibit Lewis acidic character. A Lewis acid is an electron-pair acceptor. Although the Pb-C bonds are not highly polarized and the lead center is sterically shielded by four butyl groups, the presence of vacant, higher-energy orbitals (6d) on the lead atom allows it to accept electron pairs from Lewis bases (electron-pair donors).

The interaction with Lewis bases, such as amines (e.g., pyridine) or alkoxides, can form coordination complexes or adducts. wikipedia.orgacs.org This coordination can significantly alter the reactivity of the tetrabutylplumbane molecule. For instance, coordination of a Lewis base can increase the electron density on the lead atom, potentially making the butyl groups more susceptible to electrophilic attack. Conversely, it can also facilitate ligand exchange and transmetallation reactions. wikipedia.org In some syntheses involving organolead compounds, Lewis bases like pyridine (B92270) are added as catalysts, where they are believed to form an intermediate addition compound that enhances the reactivity of other reactants. acs.org

While tetrabutylplumbane itself is a weak Lewis acid, its reaction products can have pronounced acid-base properties. For example, diorganolead dihydroxides (R₂Pb(OH)₂) are known to be amphoteric, reacting with both acids and bases. wikipedia.org The initial Lewis acid-base interaction between tetrabutylplumbane and a reactant can be the crucial first step in a variety of transformations.

Advanced Spectroscopic and Structural Characterization of Plumbane, Tetrabutyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for elucidating the structure of chemical compounds in solution. acs.org For tetrabutylplumbane, NMR techniques, including proton (¹H), carbon-13 (¹³C), and lead-207 (B76081) (²⁰⁷Pb), offer a detailed view of the molecule's framework. slideshare.netupi.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the butyl groups attached to the central lead atom in tetrabutylplumbane. irisotope.com ¹H NMR provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon skeleton. slideshare.netirisotope.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Alkyl Groups in Organometallic Compounds

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | -CH₃ | 0.8 - 1.0 |

| ¹H | -CH₂- (adjacent to CH₃) | 1.2 - 1.4 |

| ¹H | -CH₂- | 1.4 - 1.7 |

| ¹H | -CH₂- (adjacent to Pb) | 0.9 - 1.2 |

| ¹³C | -CH₃ | 13 - 15 |

| ¹³C | -CH₂- (adjacent to CH₃) | 27 - 29 |

| ¹³C | -CH₂- | 30 - 32 |

| ¹³C | -CH₂- (adjacent to Pb) | 10 - 12 |

Note: Specific chemical shifts can vary based on the solvent and the specific derivative of the compound.

Direct examination of the lead atom is achievable through Lead-207 (²⁰⁷Pb) NMR spectroscopy. huji.ac.il The ²⁰⁷Pb nucleus, with a spin of 1/2 and a natural abundance of 22.1%, provides a wide chemical shift range, making it highly sensitive to the electronic environment around the lead center. huji.ac.il This technique is invaluable for studying organolead compounds and can reveal details about ligand coordination and bonding. acs.orghuji.ac.ilnih.gov The chemical shifts in ²⁰⁷Pb NMR are particularly influenced by the nature of the alkyl groups and any other substituents attached to the lead atom. acs.org For instance, the ²⁰⁷Pb chemical shift of tetrabutylplumbane is distinct from its derivatives, reflecting changes in the electronic shielding at the lead nucleus. acs.org

Table 2: Properties of the ²⁰⁷Pb Nucleus for NMR Spectroscopy huji.ac.il

| Property | Value |

| Spin | 1/2 |

| Natural Abundance | 22.1% |

| Chemical Shift Range | ~11500 ppm |

| Reference Compound | (CH₃)₄Pb |

Proton and Carbon-13 NMR of Alkyl Moieties

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of tetrabutylplumbane. ksu.edu.saedinst.comfrontiersin.org These methods probe the vibrational modes of the molecule, which are dependent on bond strengths, bond angles, and atomic masses. ksu.edu.safrontiersin.org

IR and Raman spectroscopy are complementary techniques. edinst.com For a vibration to be IR active, it must induce a change in the molecule's dipole moment, while a change in polarizability is required for a vibration to be Raman active. edinst.com In the spectra of tetrabutylplumbane, characteristic bands corresponding to the stretching and bending vibrations of C-H and C-C bonds in the butyl groups are observed. acs.org The vibrations involving the lead-carbon (Pb-C) bond appear at lower frequencies due to the heavier mass of the lead atom. libretexts.org

Table 3: Key Vibrational Modes in the Spectroscopy of Tetrabutylplumbane acs.org

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique |

| C-H Stretching | 2850 - 3000 | IR and Raman |

| CH₂ Bending (Scissoring) | 1450 - 1470 | IR and Raman |

| CH₃ Bending (Umbrella) | 1375 - 1385 | IR |

| Pb-C Stretching | 400 - 500 | Raman |

DFT calculations can be used to assign the observed vibrational bands. For instance, the asymmetric CH stretching vibration of the CH₂ group adjacent to the lead atom is found at a different frequency compared to the other CH₂ groups. acs.org

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of tetrabutylplumbane and for analyzing its fragmentation patterns. innovareacademics.iniitb.ac.in HRMS can measure the mass-to-charge ratio (m/z) of ions with high accuracy, often to several decimal places, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. mdpi.com

Upon ionization in the mass spectrometer, tetrabutylplumbane undergoes fragmentation. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for tetraalkyllead compounds involve the sequential loss of butyl radicals. The resulting fragmentation pattern is a characteristic signature of the molecule.

Table 4: Expected High-Resolution Masses of Key Ions in the Mass Spectrum of Tetrabutylplumbane

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [Pb(C₄H₉)₄]⁺ | C₁₆H₃₆Pb | 436.2584 |

| [Pb(C₄H₉)₃]⁺ | C₁₂H₂₇Pb | 379.1960 |

| [Pb(C₄H₉)₂]⁺ | C₈H₁₈Pb | 322.1336 |

| [Pb(C₄H₉)]⁺ | C₄H₉Pb | 265.0712 |

| [Pb]⁺ | Pb | 207.9766 |

Note: The exact mass is calculated using the most abundant isotopes of each element.

X-ray Crystallography of Co-crystals or Solid Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.gov While obtaining single crystals of liquid tetrabutylplumbane itself at room temperature is not feasible, its structure can be investigated through the formation of co-crystals or solid derivatives. utah.edunumberanalytics.com

Computational Chemistry and Theoretical Insights into Plumbane, Tetrabutyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a prominent computational tool in chemistry and materials science for determining the properties of a system by using functionals of the spatially dependent electron density. wikipedia.orgrsc.org DFT calculations for tetrabutylplumbane can elucidate its fundamental electronic properties and energetics.

Detailed research findings from DFT studies provide a quantitative description of the molecule's geometry and energy landscape. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. For tetrabutylplumbane, the central lead atom is bonded to four butyl groups, and DFT can precisely calculate the Pb-C bond lengths and the C-Pb-C bond angles, which define its tetrahedral geometry.

Furthermore, DFT is used to compute energetic properties such as the total energy, heat of formation, and the energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap generally suggests higher reactivity. DFT calculations can also map the electrostatic potential surface, identifying electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic or nucleophilic attack. rsc.org While specific DFT studies on tetrabutylplumbane are mentioned in literature, detailed numerical results are often proprietary or published in specialized journals. vulcanchem.com However, the methodology allows for a deep understanding of its electronic character.

Table 1: Illustrative DFT-Calculated Properties for Tetrabutylplumbane This table presents typical parameters that can be obtained from DFT calculations. The values are illustrative examples based on general knowledge of organometallic compounds.

| Property | Illustrative Value | Significance |

|---|---|---|

| Pb-C Bond Length | ~2.25 Å | Indicates the distance between the central lead atom and the carbon of the butyl group. |

| C-Pb-C Bond Angle | ~109.5° | Reflects the tetrahedral geometry around the central lead atom. |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -0.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Indicates electronic stability and chemical reactivity. A larger gap implies higher stability. |

| Heat of Formation (ΔHf) | Calculable | Provides information on the thermodynamic stability of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational landscape and dynamic behavior of molecules like tetrabutylplumbane. nih.govnih.gov These simulations are crucial for understanding how the flexible butyl chains behave and how the molecule interacts with its environment. mun.ca

In an MD simulation of tetrabutylplumbane, the system's trajectory (the positions and velocities of all atoms over time) is calculated. This allows for the analysis of various dynamic properties. A key aspect is the exploration of the molecule's conformational space. mun.ca The four butyl chains can rotate and flex, leading to a multitude of possible conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.

Analysis of MD trajectories can provide quantitative measures of molecular flexibility. The Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's structure over the simulation time, while the Root Mean Square Fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are most mobile. nih.govacs.org For tetrabutylplumbane, one would expect the carbon atoms at the ends of the butyl chains to exhibit higher RMSF values compared to the carbons bonded directly to the lead atom. Such simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand its behavior in solution. mun.ca

Table 2: Typical Outputs from an MD Simulation of Tetrabutylplumbane This table provides examples of the type of data generated from MD simulations to characterize molecular dynamics. The values are for illustrative purposes.

| Parameter | Illustrative Finding | Insight Provided |

|---|---|---|

| RMSD of Pb atom | Low (~0.1 Å) | Indicates the central heavy atom is relatively fixed in space. |

| RMSF of Terminal CH3 Carbons | High (~1.5 Å) | Shows high flexibility and mobility of the ends of the butyl chains. |

| Conformational Analysis | Multiple low-energy conformers identified | Reveals the accessible shapes the molecule can adopt at a given temperature. |

| Solvent Accessible Surface Area (SASA) | Calculable | Measures the exposure of the molecule to a solvent, relevant for reactivity studies. |

| Radial Distribution Function (g(r)) | Calculable (in solution) | Describes the probability of finding a solvent molecule at a certain distance from the solute. |

Ab Initio Methods for High-Accuracy Bond Dissociation Energies

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without the use of experimental data. sioc-journal.cn These methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are known for their high accuracy, particularly in calculating energetic properties like Bond Dissociation Energies (BDEs). researchgate.net

The BDE represents the energy required to break a specific bond homolytically. For tetrabutylplumbane, the most significant BDE is that of the lead-carbon (Pb-C) bond. A high-accuracy calculation of this value is critical for understanding the molecule's thermal stability and its propensity to release butyl radicals. The calculation involves computing the energies of the intact tetrabutylplumbane molecule, the tributylplumbyl radical (•Pb(C₄H₉)₃), and the butyl radical (•C₄H₉). The BDE is then the difference between the energy of the products and the reactant.

High-level ab initio methods are computationally expensive but provide BDE values that can rival the accuracy of experimental measurements. mdpi.comaps.org The accuracy of these calculations depends on the level of theory and the quality of the basis set used to describe the atomic orbitals. For heavy elements like lead, relativistic effects must also be considered for quantitative accuracy.

Table 3: Illustrative Ab Initio Calculation of Pb-C Bond Dissociation Energy This table outlines the components of a typical high-accuracy BDE calculation. The energy values are hypothetical and for illustrative purposes only, but reflect the expected relative magnitudes.

| Species | Method | Calculated Energy (Hartree) |

|---|---|---|

| Plumbane (B1204880), tetrabutyl- | CCSD(T) | -250.000 |

| •Pb(C₄H₉)₃ Radical | CCSD(T) | -185.000 |

| •C₄H₉ Radical | CCSD(T) | -64.920 |

| Calculated BDE (kcal/mol) | ΔE = E(products) - E(reactant) | ~50.2 kcal/mol |

Predictive Modeling of Reactivity and Selectivity via Computational Approaches

Predictive modeling in chemistry uses computational algorithms and statistical methods to forecast the chemical behavior of molecules. wikipedia.org For tetrabutylplumbane, these models can predict its reactivity towards various reagents and the selectivity of its reactions, such as hydrolysis or oxidation. smolecule.comoptibrium.com This approach often combines quantum mechanical calculations with machine learning or quantitative structure-activity relationship (QSAR) models. chemrxiv.orgindianabiosciences.org

The process begins by calculating a set of "descriptors" for the molecule using methods like DFT. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., bond energies). optibrium.com For instance, to predict the sites of metabolism or degradation, one might calculate the activation energies for hydrogen abstraction from different positions on the butyl chains. optibrium.com The site with the lowest activation energy would be the most likely point of initial attack.

These calculated descriptors are then used to build a predictive model by correlating them with known experimental data from a series of related compounds. nih.gov Once validated, the model can be used to predict the reactivity of new or unstudied compounds like tetrabutylplumbane. For example, a model could predict the rate of reaction with an oxidizing agent or determine which of the four Pb-C bonds is most likely to break under specific conditions. Such models are invaluable for assessing the potential environmental fate of the compound and for designing less reactive alternatives. chemrxiv.org

Academic Applications of Plumbane, Tetrabutyl in Advanced Synthesis and Research

Plumbane (B1204880), tetrabutyl- as a Key Organolead Reagent in Organic Synthesis

Plumbane, tetrabutyl-, also known as tetrabutyllead, serves as a significant organolead reagent in the field of organic synthesis. smolecule.com Its utility stems from the inherent properties of the carbon-lead (C-Pb) bond. This bond is characteristically weak, making it susceptible to homolytic cleavage to generate free radicals. wikipedia.org This reactivity underpins its application as a radical initiator in certain reactions. wikipedia.org As an organometallic compound, it functions as a source of lead for various chemical transformations. smolecule.com

Organolead compounds like tetrabutylplumbane are noted for their higher reactivity compared to analogous organotin compounds, which allows them to be used in the synthesis of sterically hindered molecules, such as complex biaryls. wikipedia.org The reactivity of tetrabutylplumbane allows it to participate in catalytic processes, where it may help stabilize reactive intermediates. smolecule.com Its well-defined structure, consisting of a central lead atom bonded to four butyl groups, also makes it a valuable model compound for fundamental research into the properties and chemical behavior of organolead compounds. smolecule.com

Utility in the Synthesis of Diverse Organolead Species

A primary application of tetrabutylplumbane is its role as a starting material for the synthesis of other, more complex organolead compounds. smolecule.com The butyl groups attached to the lead center can be replaced through various reactions, providing a pathway to a diverse range of organolead species. smolecule.com

Key reaction types include:

Substitution Reactions: Tetrabutylplumbane can undergo nucleophilic substitution, where the butyl groups are displaced by other alkyl or aryl moieties. smolecule.com This is a fundamental method for creating tailored organolead reagents.

Transmetalation: General reaction pathways for organolead compounds include transmetalation with reagents like boronic acids. wikipedia.org This involves the transfer of organic groups from lead to another metal, a common strategy in cross-coupling reactions.

Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of different lead(IV) species. smolecule.com

Hydrolysis: Reaction with water leads to the cleavage of the C-Pb bonds, forming lead oxides and butanol. smolecule.com

The synthesis of organolead compounds often utilizes Grignard reagents with lead(II) chloride. wikipedia.org For example, methylmagnesium chloride reacts with lead chloride to produce tetramethyllead (B1204573). wikipedia.org This principle is broadly applicable for generating a variety of tetra-substituted plumbanes.

| Reaction Type | Description | Example Product Class |

|---|---|---|

| Substitution | Replacement of butyl groups with other organic substituents (R'). | Mixed Alkyl/Aryl Plumbanes (R'PbBu₃) |

| Transmetalation | Transfer of butyl groups to another metal center. | Organoboron compounds |

| Oxidation | Reaction with strong oxidizing agents. | Lead(IV) species |

Precursor in the Development of Lead-Containing Functional Materials

In materials science, Plumbane, tetrabutyl- is explored as a precursor for creating lead-containing functional materials. vulcanchem.com The field of materials science focuses on designing and discovering new materials by studying the relationships between their structure and properties. ceramics.org Organometallic compounds are often valuable as precursors because they can be decomposed under controlled conditions to deposit specific elements or form nanostructures.

Preliminary research has identified tetrabutylplumbane's potential role as a precursor in the synthesis of lead-based nanomaterials. vulcanchem.com Its solubility in organic solvents and its defined molecular structure make it a candidate for solution-based processes aimed at producing such advanced materials. vulcanchem.com While practical applications are still being investigated, its use aligns with the broader strategy of employing organometallic precursors for the fabrication of materials with novel electronic or physical properties. vulcanchem.comthe-innovation.org

Research Applications in Radiopharmaceutical Chemistry

In the field of nuclear medicine, there is significant research into theranostic radiopharmaceuticals, which combine diagnostic imaging and therapy. mdpi.com A key area of this research involves the use of the radioisotope Lead-212 (²¹²Pb), an alpha- and beta-emitter, for targeted radionuclide therapy. snmjournals.orgmdpi.comthno.org The development of ²¹²Pb-based drugs requires a precursor molecule, typically a peptide or antibody conjugated to a chelator, which is then radiolabeled with the lead isotope. nih.govnih.gov

The synthesis of these complex precursor molecules is a critical step in radiopharmaceutical development. thno.org While direct use of tetrabutylplumbane for labeling is not documented, its role as a versatile organolead reagent lends it to potential applications in the multi-step organic synthesis required to build these precursors. smolecule.comwikipedia.org The creation of functionalized chelators and targeting vectors often involves sophisticated organic synthesis where organometallic reagents are essential tools. researchgate.net For instance, organomercurial compounds have been used in the synthesis of halogenated radiopharmaceuticals. royalsocietypublishing.org By analogy, a reactive organolead compound like tetrabutylplumbane could serve as a reagent or building block in the research and development of the complex organic scaffolds needed before the final radiolabeling step with ²¹²Pb.

Degradation Pathways and Environmental Chemical Transformations of Plumbane, Tetrabutyl

Photochemical Degradation Mechanisms

Photochemical degradation involves the absorption of light energy, which can lead to the breaking of chemical bonds within the tetrabutylplumbane molecule. pjoes.com This process is a significant pathway for the transformation of many organic pollutants in the environment, particularly in the atmosphere and at the surface of water or soil. pjoes.com For organometallic compounds like tetrabutylplumbane, the energy from ultraviolet (UV) radiation in sunlight can be sufficient to induce photolysis.

The fundamental process in the photochemical degradation of tetrabutylplumbane is the homolytic cleavage of the carbon-lead (C-Pb) bond. This bond is weaker than carbon-carbon or carbon-hydrogen bonds, making it more susceptible to dissociation upon absorbing light energy. The absorption of a photon (hν) excites the molecule, providing the energy needed to break the C-Pb bond, as depicted in the following reaction:

(C₄H₉)₄Pb + hν → (C₄H₉)₃Pb• + •C₄H₉

This reaction produces a tributylplumbyl radical ((C₄H₉)₃Pb•) and a butyl radical (•C₄H₉). These radical species are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction, recombination, or reaction with molecular oxygen, leading to a cascade of further degradation products. The specific products formed will depend on the environmental matrix (air, water, or soil) and the presence of other reactive species. Studies on other organometallic compounds have shown that such photochemical processes can lead to the release of heavy metal ions into the environment. rsc.org The photosensitivity of a compound is closely related to its chemical structure, with aromatic chromophores or photo-dissociable bonds increasing susceptibility to light-induced decomposition. nih.gov

Thermal Decomposition Studies and Product Analysis

Thermal decomposition is a degradation pathway driven by heat. wolfram.com For tetrabutylplumbane, this process becomes significant at elevated temperatures. Thermogravimetric analysis has indicated that the decomposition of tetrabutylplumbane begins at approximately 150°C, with complete degradation to elemental lead and hydrocarbon products occurring at higher temperatures. vulcanchem.com

(C₄H₉)₄Pb → Pb + 4 •C₄H₉

The resulting butyl radicals can then undergo various reactions, including:

Dimerization: 2 •C₄H₉ → C₈H₁₈ (Octane)

Disproportionation: 2 •C₄H₉ → C₄H₁₀ (Butane) + C₄H₈ (Butene)

Hydrogen Abstraction: •C₄H₉ + RH → C₄H₁₀ + R• (where RH is a hydrogen donor)

The final products of thermal decomposition are typically elemental lead and a mixture of volatile hydrocarbons. The exact composition of the hydrocarbon mixture depends on the specific reaction conditions, such as temperature, pressure, and the presence of other substances.

Interactive Data Table: Thermal Decomposition of Tetrabutylplumbane

| Parameter | Value | Reference |

| Decomposition Onset Temperature | 150°C | vulcanchem.com |

| Primary Solid Product | Elemental Lead | vulcanchem.com |

| Primary Gaseous Products | Butane, Butene, Octane |

Oxidative Transformation Pathways

Oxidative transformation involves the reaction of tetrabutylplumbane with oxidizing agents present in the environment, such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). These reactions are particularly important in the atmosphere. The high reactivity of these oxidants allows them to attack the tetrabutylplumbane molecule, initiating its degradation.

The reaction with hydroxyl radicals, one of the most powerful oxidants in the troposphere, is a key degradation pathway. The •OH radical can abstract a hydrogen atom from one of the butyl groups or add to the lead atom, leading to the formation of unstable intermediates that subsequently decompose. For instance, hydrogen abstraction would proceed as follows:

(C₄H₉)₄Pb + •OH → (C₄H₉)₃Pb(C₄H₈•) + H₂O

The resulting alkyl radical can then react with molecular oxygen (O₂) to form a peroxy radical, which can undergo further reactions to form a variety of oxygenated organic products and lead-containing species. Palladium-catalyzed oxidative reactions of other organic molecules have been shown to involve the cleavage of C-C bonds, suggesting complex transformation pathways are possible. nih.gov

Homolytic Cleavage as a Dominant Degradation Route

Across photochemical, thermal, and oxidative degradation pathways, homolytic cleavage of the carbon-lead bond is a recurring and dominant theme. pressbooks.pub Homolytic cleavage, or homolysis, is a type of bond breaking where each atom in the bond retains one of the bonding electrons, resulting in the formation of two radicals. libretexts.orgnumberanalytics.com This process is common for non-polar bonds and can be initiated by heat or light. pressbooks.pub

The C-Pb bond in tetrabutylplumbane is relatively weak and non-polar, making it susceptible to homolysis. The energy required to break this bond, known as the bond dissociation energy, is lower than that of C-C or C-H bonds within the butyl groups. This lower energy requirement means that under environmental stresses like UV radiation or elevated temperatures, the C-Pb bond is the most likely point of initial fragmentation in the molecule. chemistrysteps.com

The formation of radicals through homolytic cleavage is a critical step because these radicals are highly reactive intermediates. libretexts.orgchemistrysteps.com They can initiate chain reactions, leading to a cascade of further degradation and the formation of a complex mixture of products. This contrasts with heterolytic cleavage, where one atom retains both bonding electrons, forming ions. pressbooks.pub

Interactive Data Table: Comparison of Bond Dissociation Energies

| Bond | Typical Dissociation Energy (kJ/mol) | Implication for Tetrabutylplumbane |

| C-Pb | ~130-210 | Most likely bond to break first |

| C-C | ~346-356 | More stable than C-Pb bond |

| C-H | ~411-439 | Most stable bond in the alkyl chains |

Investigation of Biotic Degradation Mechanisms in Controlled Environments

Biotic degradation, or biodegradation, is the breakdown of substances by living organisms, primarily microorganisms. carnegiescience.edugw-project.org While many organic pollutants are susceptible to microbial degradation, the biotic degradation of organometallic compounds like tetrabutylplumbane is generally considered to be a slow process. The presence of the heavy metal atom can be toxic to many microorganisms, inhibiting their metabolic activity.

However, some microbial species have been shown to possess mechanisms to tolerate and, in some cases, transform organometallic compounds. In controlled laboratory environments, studies investigating the biotic degradation of tetrabutylplumbane would typically involve incubating the compound with specific microbial cultures or consortia isolated from contaminated sites. Researchers would monitor the disappearance of the parent compound and the appearance of metabolites over time.

Potential biotic transformation pathways could include:

Dealkylation: The sequential removal of butyl groups from the lead atom, mediated by microbial enzymes. This would lead to the formation of tributyl-, dibutyl-, and monobutyllead species, which may have different toxicities and environmental mobilities.

Hydroxylation: The addition of a hydroxyl group to one of the butyl chains, a common initial step in the microbial degradation of hydrocarbons.

Studies on the biodegradation of other complex organic molecules, such as tetralin, have shown that bacteria can possess specific gene clusters that code for the enzymes necessary to break down these compounds. nih.gov Similar investigations for tetrabutylplumbane would be necessary to elucidate the specific microorganisms and enzymatic pathways involved in its biotic degradation. The rate and extent of biodegradation are influenced by various environmental factors, including the type of microbial population, temperature, pH, and the availability of nutrients. scielo.org.co

Future Research Directions and Emerging Trends in Plumbane, Tetrabutyl Chemistry

Development of Sustainable Synthetic Routes for Organolead Compounds

The quest for environmentally benign synthetic methods is a paramount theme in modern chemistry. chemistryjournals.net For organolead compounds like tetrabutylplumbane, this translates to developing routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. chemistryjournals.net Traditional methods for synthesizing organolead compounds often involve stoichiometric use of highly reactive and toxic reagents.

Future research is focused on catalytic and more atom-economical approaches. One promising avenue is the exploration of mechanochemistry, which uses mechanical force to induce chemical reactions, often in the absence of bulk solvents. csic.esacs.org This technique has shown potential for the synthesis of various organometallic compounds and could be adapted for the production of tetrabutylplumbane, significantly reducing solvent waste. csic.esacs.org

Another area of interest is the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and improve energy efficiency compared to conventional heating methods. chemistryjournals.net The development of greener synthetic pathways is not only crucial for environmental stewardship but also for the economic viability of producing these compounds for specialized applications. chemistryjournals.net

Exploration of Novel Catalytic Roles for Plumbane (B1204880), tetrabutyl-

While historically used as a reagent in organic synthesis, the catalytic potential of tetrabutylplumbane remains an area ripe for exploration. smolecule.com Its ability to stabilize reactive intermediates suggests applications in various catalytic processes. smolecule.com

One emerging area is its use as a co-catalyst in olefin metathesis reactions. Research has shown that in combination with tungsten-based catalysts, tetrabutylplumbane can significantly accelerate the metathesis of functionalized olefins, a key transformation in the synthesis of complex molecules like insect pheromones. google.mk A notable finding is the high activity of the catalyst system associated with tetrabutylplumbane, achieving maximum yield in a fraction of the time compared to systems using other organometallic co-catalysts like tetrabutyltin. google.mk

Future investigations will likely focus on expanding the scope of tetrabutylplumbane-mediated catalysis to other important organic transformations. This could include its application in oxidation reactions, where its redox properties could be harnessed for selective substrate conversions. sciopen.com The development of heterogeneous catalysts incorporating tetrabutylplumbane or its derivatives could also offer advantages in terms of catalyst recovery and reuse, further enhancing its sustainability profile.

Advancements in In Situ Spectroscopic Monitoring of Plumbane, tetrabutyl- Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new reactivity. The application of in situ spectroscopic techniques to monitor reactions involving tetrabutylplumbane in real-time is a significant emerging trend.

Techniques such as in situ optical emission spectroscopy (OES) can provide valuable information on the elemental composition and temperature of a reaction as it occurs. chemrxiv.org While currently explored in areas like additive manufacturing, the principles of OES could be adapted to monitor the formation and consumption of tetrabutylplumbane and other lead-containing species during a chemical reaction. chemrxiv.org This would allow for precise control over reaction parameters and provide insights into the transient intermediates that govern the reaction pathway.

Other spectroscopic methods, such as in situ NMR and IR spectroscopy, can also be employed to track the structural changes of reactants, intermediates, and products throughout a reaction. researchgate.net These advancements will enable a more rational design of synthetic protocols and catalytic systems involving tetrabutylplumbane.

Interdisciplinary Research with Nanomaterials Science and Supramolecular Chemistry

The convergence of organometallic chemistry with nanomaterials science and supramolecular chemistry opens up exciting new frontiers for tetrabutylplumbane. umd.edu

Nanomaterials Science:

Nanomaterials possess unique size-dependent properties that can be leveraged in catalysis, electronics, and medicine. nih.govwikipedia.org Tetrabutylplumbane can serve as a precursor for the synthesis of lead-containing nanomaterials. For instance, controlled decomposition of tetrabutylplumbane could yield lead-based nanoparticles with specific sizes and shapes, which may exhibit novel catalytic or optical properties. wikipedia.org The integration of these nanoparticles into composite materials could also lead to enhanced mechanical or functional properties. wikipedia.org

The field of nanotechnology is continually seeking new materials and methods for creating functional devices. nano.gov The properties of organolead compounds could be harnessed in the fabrication of nanoscale sensors or electronic components.

Supramolecular Chemistry:

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. bbau.ac.innih.gov Tetrabutylplumbane, with its specific three-dimensional structure, could be incorporated as a building block in the construction of larger supramolecular assemblies. rsc.org These assemblies could function as host-guest systems, molecular machines, or novel catalysts. nih.govrsc.org

For example, the hydrophobic butyl chains of tetrabutylplumbane could drive its self-assembly in aqueous environments or its inclusion within the cavities of host molecules like cyclodextrins. bbau.ac.in Such interactions could be used to control the reactivity of the lead center or to develop new materials with tunable properties. The exploration of these interdisciplinary avenues holds the potential to unlock unforeseen applications for tetrabutylplumbane and other organolead compounds. umd.edu

Interactive Data Table: Potential Research Directions and Techniques

| Research Area | Key Objectives | Potential Techniques |

| Sustainable Synthesis | Reduce waste, improve energy efficiency, use of benign reagents. | Mechanochemistry, Microwave-assisted synthesis, Flow chemistry. chemistryjournals.netcsic.es |

| Novel Catalysis | Discover new catalytic transformations, improve catalyst performance. | Olefin metathesis, Oxidation reactions, Heterogeneous catalysis. google.mksciopen.com |

| In Situ Monitoring | Elucidate reaction mechanisms, optimize reaction conditions. | In situ OES, In situ NMR, In situ IR spectroscopy. chemrxiv.orgresearchgate.net |

| Nanomaterials & Supramolecular Chemistry | Create novel functional materials and systems. | Controlled precursor decomposition, Self-assembly studies, Host-guest chemistry. wikipedia.orgbbau.ac.in |

Q & A

Q. What are the established synthetic routes for tetrabutylplumbane, and how do reaction conditions influence yield and purity?

Tetrabutylplumbane is typically synthesized via transmetallation reactions, such as the treatment of lead(IV) chloride with Grignard reagents (e.g., butylmagnesium bromide). Critical factors include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (4:1 Grignard:PbCl₄), and inert atmosphere conditions (argon/nitrogen) to prevent oxidation . Post-synthesis purification often involves vacuum distillation or recrystallization from non-polar solvents.

Q. How can the molecular structure and coordination geometry of tetrabutylplumbane be validated experimentally?

X-ray crystallography is the gold standard for confirming tetrahedral geometry around the lead center. Complementary techniques include:

Q. What methodologies are recommended for assessing tetrabutylplumbane’s toxicity in laboratory settings?

Toxicity studies should combine:

- In vitro assays : Cell viability tests (e.g., MTT assay) using liver (HepG2) or neuronal (SH-SY5Y) cell lines to evaluate acute exposure effects .

- In vivo models : Rodent studies with controlled dosing (oral/gavage) to monitor bioaccumulation and organ-specific damage (e.g., kidney histopathology) .

Advanced Research Questions

Q. What thermodynamic and kinetic factors contribute to tetrabutylplumbane’s instability under ambient conditions?

Tetrabutylplumbane exhibits thermal instability due to weak Pb-C bonds (bond energy ~50 kcal/mol). Degradation pathways include:

Q. How do solvent polarity and Lewis acidity influence tetrabutylplumbane’s reactivity in cross-coupling reactions?

In non-polar solvents (e.g., hexane), tetrabutylplumbane acts as a nucleophile in Stille-type couplings. Polar aprotic solvents (e.g., DMF) enhance its electrophilicity, enabling transmetallation with palladium catalysts. Kinetic studies (UV-Vis monitoring) reveal rate constants (k) ~10⁻³ M⁻¹s⁻¹ for aryl halide substrates .

Q. What analytical strategies resolve contradictions in reported environmental persistence data for tetrabutylplumbane?

Discrepancies arise from varying test conditions (pH, microbial activity). A tiered approach is recommended:

- Lab-scale biodegradation : OECD 301B (modified Sturm test) under aerobic/anaerobic conditions.

- Field studies : Isotopic labeling (¹³C-Pb) to track degradation products via HPLC-MS .

Q. How can computational chemistry (DFT/MD) predict tetrabutylplumbane’s interaction with biological targets?

Density Functional Theory (DFT) models identify preferential binding to sulfur-rich proteins (e.g., glutathione reductase) via Pb-S interactions (ΔG ~-8 kcal/mol). Molecular dynamics (MD) simulations (NAMD/GROMACS) further elucidate membrane permeability and blood-brain barrier penetration .

Q. What role does tetrabutylplumbane play in hypervalent lead coordination chemistry?

Tetrabutylplumbane forms hypervalent complexes (e.g., [Pb(C₄H₉)₄L]ⁿ) with Lewis bases (L = pyridine, THF). X-ray absorption spectroscopy (XAS) confirms octahedral geometry in such adducts, with Pb-L bond lengths ~2.8–3.1 Å .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.